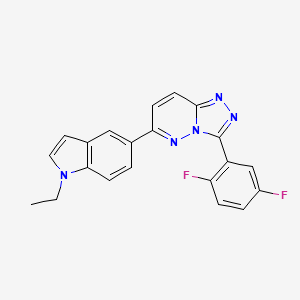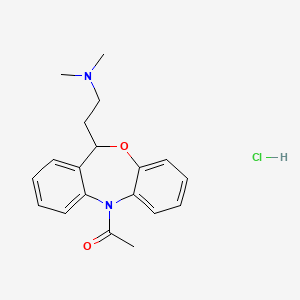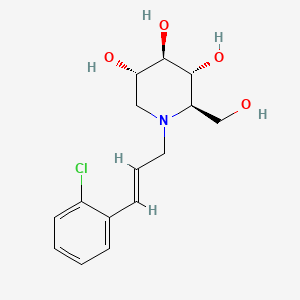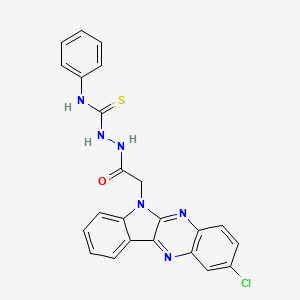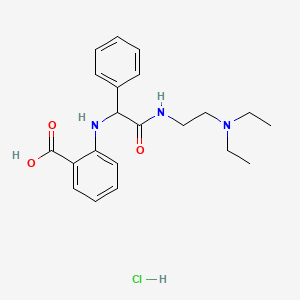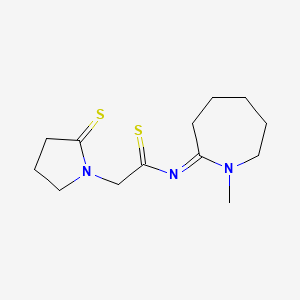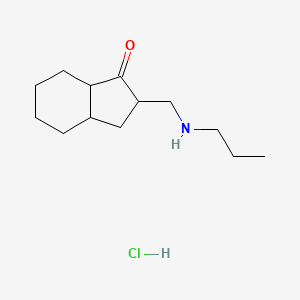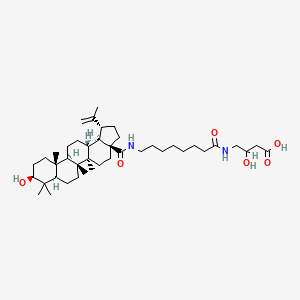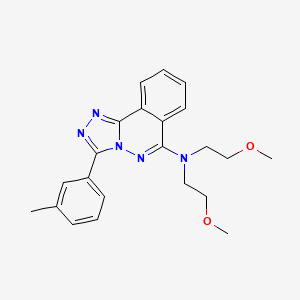
2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman is a complex organic compound with the molecular formula C23H40O. It is characterized by its unique structure, which includes two cyclohexyl groups and a dimethylhexahydrochroman core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dicyclohexyl-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene
- 2,4-Dicyclohexyl-7,7-dimethylhexahydrobenzopyran
Comparison: Compared to similar compounds, 2,4-Dicyclohexyl-7,7-dimethylhexahydrochroman is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
Properties
CAS No. |
87299-55-6 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,4-dicyclohexyl-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene |
InChI |
InChI=1S/C23H40O/c1-23(2)14-13-19-20(17-9-5-3-6-10-17)15-21(24-22(19)16-23)18-11-7-4-8-12-18/h17-22H,3-16H2,1-2H3 |
InChI Key |
HXAXUECAAWCJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(CC(OC2C1)C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




